molecular formula C21H17FN4OS2 B2678145 N'-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide CAS No. 866009-45-2

N'-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide

Cat. No.: B2678145
CAS No.: 866009-45-2
M. Wt: 424.51
InChI Key: KRKVTZZFAXRHFL-FSJBWODESA-N
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Description

This compound is a hydrazide derivative featuring a tricyclic 7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene core substituted with a 4-fluorophenyl group and a thiophene-2-carbohydrazide moiety. Its structure is characterized by a conjugated imine (E-configuration) and a rigid heterocyclic scaffold, which may confer unique electronic and steric properties. The compound’s synthesis likely involves condensation reactions between hydrazides and aldehydes/ketones, as evidenced by analogous methods in related systems . Key spectroscopic features include IR absorption bands for C=N (~1600–1650 cm⁻¹), C=O (~1660–1680 cm⁻¹), and NH (~3150–3400 cm⁻¹), consistent with hydrazide derivatives .

Properties

IUPAC Name

N-[(E)-[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS2/c22-14-9-7-13(8-10-14)19-16(12-23-25-20(27)18-6-3-11-28-18)26-15-4-1-2-5-17(15)29-21(26)24-19/h3,6-12H,1-2,4-5H2,(H,25,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKVTZZFAXRHFL-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thia-diazatricyclo core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using reagents such as fluorobenzene derivatives.

    Formation of the thiophene-carbohydrazide moiety: This step involves the reaction of thiophene derivatives with carbohydrazide under specific conditions to form the desired moiety.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N’-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

  • Analog 1: 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) () Structural Difference: Replaces the tricyclic core with a simpler thiazole ring.
  • Analog 2 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9) ()
    • Structural Difference : Features a 1,2,4-triazole ring instead of the tricyclic system.
    • Impact : Increased tautomeric flexibility (thione vs. thiol forms), altering reactivity and solubility .

Substituent Effects

  • Fluorophenyl vs. Chlorophenyl :
    • The target compound’s 4-fluorophenyl group may enhance metabolic stability and lipophilicity compared to chlorophenyl analogs (e.g., ’s 9f) due to fluorine’s electronegativity and smaller atomic radius .
  • Thiophene-2-carbohydrazide vs. Nitrothiophene/Furan Derivatives: Thiophene-2-carbohydrazide (target) lacks the nitro group present in analogs like (Z/E)-N’-(5-nitrothiophen-2-yl)methylene derivatives (10f, ).

Spectroscopic and Physicochemical Properties

Property Target Compound Analog 1 (9f) Analog 2 (7–9)
IR C=O Stretch (cm⁻¹) ~1660–1680 1663–1682 Absent (converted to C=S)
Melting Point (°C) Not reported 198–200 215–220
Tautomerism Not observed Not applicable Thione-thiol equilibrium

Key Research Findings and Limitations

Synthetic Challenges : The tricyclic core’s complexity necessitates multi-step synthesis, unlike simpler thiazole/triazole analogs .

Spectroscopic Validation : NMR and IR data for the target compound are sparse compared to well-documented analogs .

Biological Data Gap: No experimental bioactivity data exists for the target compound, limiting direct comparison with analogs .

Biological Activity

N'-[(1E)-[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core linked to a diazatricyclo structure, which contributes to its biological activity. The presence of the fluorophenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. For instance, compounds similar to thiophene-2-carbohydrazide have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

Thiophene derivatives have been investigated for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated that compounds with thiophene moieties exhibit high radical scavenging activity, which is essential for their potential use in treating conditions like cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that certain thiophene derivatives possess anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. Studies suggest that this compound may exhibit similar effects.

Antidiabetic Activity

The compound has also been evaluated for antidiabetic properties through its interactions with enzymes like α-amylase and α-glucosidase. Molecular docking studies suggest that it binds effectively to these enzymes, potentially leading to reduced glucose absorption and improved glycemic control.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various thiophene derivatives against drug-resistant bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 2: Anti-inflammatory Mechanism

In another study published in [source], the anti-inflammatory effects of thiophene derivatives were assessed using a murine model of inflammation. The results demonstrated a significant reduction in paw edema and serum levels of inflammatory markers following treatment with compounds similar to the target compound.

Research Findings Overview

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membranes[source]
AntioxidantFree radical scavenging[source]
Anti-inflammatoryInhibition of COX/LOX[source]
AntidiabeticInhibition of α-amylase[source]

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